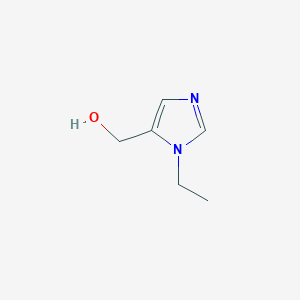

(1-Etil-1H-imidazol-5-il)metanol

Descripción general

Descripción

“(1-Ethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. A review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of “(1-Ethyl-1H-imidazol-5-yl)methanol” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are highlighted in the synthesis process .

Aplicaciones Científicas De Investigación

Potencial terapéutico

Los derivados del imidazol muestran una amplia gama de propiedades químicas y biológicas, lo que los convierte en importantes en el desarrollo de nuevos fármacos . Exhiben diferentes actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Potencial antihipertensivo

Se han sintetizado y evaluado derivados del imidazol por su potencial antihipertensivo . Por ejemplo, el ácido 2-(2-(1H-imidazol-1-il)etil)-4-(1-bencil-2-(tio sustituido)-1H-imidazol-5-il)-5-(carbonilo sustituido)-6-metil-1, 4-dihidropiridina-3-sustituido carboxílico ha mostrado resultados prometedores en ratas .

Agentes antihistamínicos

El anillo de imidazol es un componente clave en los agentes antihistamínicos como la clemizol y la astemizol . Estos fármacos se utilizan para tratar las reacciones alérgicas al bloquear la acción de la histamina.

Agentes antiulcerosos

Los derivados del imidazol como el omeprazol y el pantoprazol se utilizan como agentes antiulcerosos . Funcionan reduciendo la cantidad de ácido producido por el estómago, lo que ayuda a prevenir las úlceras.

Agentes antihelmínticos

Los derivados del imidazol como el tiabendazol se utilizan como agentes antihelmínticos . Estos fármacos se utilizan para tratar las infecciones por gusanos parásitos matando a los parásitos.

Agentes antinematodales

Los derivados del imidazol como el nocodazol se utilizan como agentes antinematodales . Estos fármacos se utilizan para tratar infecciones causadas por nematodos (gusanos redondos).

Agentes bactericidas

Los derivados del imidazol como el metronidazol y el nitroso-imidazol se utilizan como agentes bactericidas . Estos fármacos actúan matando bacterias y se utilizan para tratar infecciones bacterianas.

Agentes tripanocidas

Los derivados del imidazol como el megazol se utilizan como agentes tripanocidas . Estos fármacos se utilizan para tratar infecciones causadas por parásitos Trypanosoma, que causan enfermedades como la enfermedad del sueño y la enfermedad de Chagas.

Safety and Hazards

Direcciones Futuras

Imidazoles have been the focus of recent research due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

It’s known that the compound is a solid and its molecular weight is 12616 .

Result of Action

Imidazole derivatives are known to have a broad range of chemical and biological properties .

Action Environment

It’s known that the compound should be stored in a cool place and the container should be tightly closed .

Propiedades

IUPAC Name |

(3-ethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCAMZAPFINSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629363 | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215872-62-1 | |

| Record name | 1-Ethyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215872-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

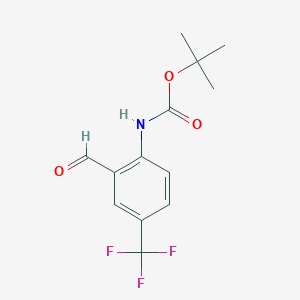

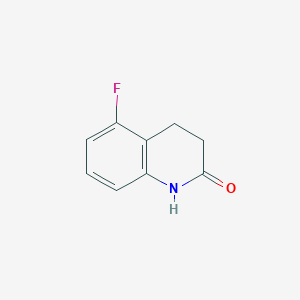

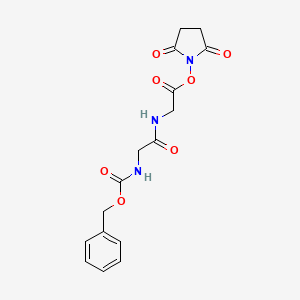

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

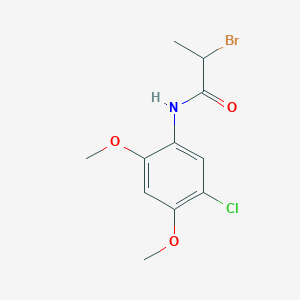

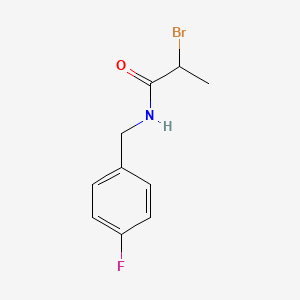

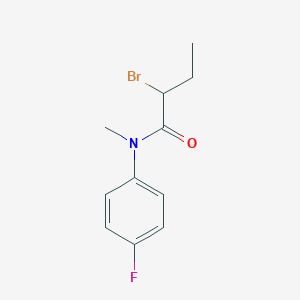

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)